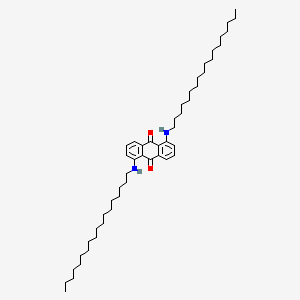
1,5-Bis(octadecylamino)anthracene-9,10-dione
Cat. No. B8726673
Key on ui cas rn:
34372-39-9
M. Wt: 743.2 g/mol
InChI Key: GDQFLFMGASPFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04051052
Procedure details


A reactor was charged with 1.4 g of 1, 5-dichloroanthraquinone, 33.6 g. of stearyl amine, 1.3 g of sodium acetate, 0.3 g of copper acetate and 3.2 g of pyridine and the reaction was effected at 80° C. for 15 hours under stirring. The resulting red solid was dissolved in benzene and insoluble matters were removed, followed by distillation of benzene and recystallization from glacial acetic acid. Thus 1, 5-di-n-octadecylaminoanthraquinone was obtained by the reaction of the following formula: ##STR7## Preparation of Liquid Developer:






Identifiers


|
REACTION_CXSMILES
|
Cl[C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9](Cl)[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1.[CH2:19]([NH2:37])[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36].[C:38]([O-])(=O)[CH3:39].[Na+].[N:43]1[CH:48]=[CH:47][CH:46]=[CH:45][CH:44]=1>C1C=CC=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[CH2:19]([NH:37][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[C:9]([NH:43][CH2:48][CH2:47][CH2:46][CH2:45][CH2:44][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH2:15][CH2:14][CH2:38][CH3:39])[CH:10]=[CH:11][CH:12]=3)[C:7](=[O:18])[C:6]=2[CH:5]=[CH:4][CH:3]=1)[CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH3:36] |f:2.3,6.7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.4 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)Cl)=O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)N
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
3.2 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
0.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
insoluble matters were removed
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
followed by distillation of benzene and recystallization from glacial acetic acid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)NC1=CC=CC=2C(C3=C(C=CC=C3C(C12)=O)NCCCCCCCCCCCCCCCCCC)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
